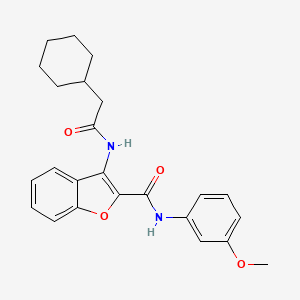

3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-cyclohexylacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-29-18-11-7-10-17(15-18)25-24(28)23-22(19-12-5-6-13-20(19)30-23)26-21(27)14-16-8-3-2-4-9-16/h5-7,10-13,15-16H,2-4,8-9,14H2,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDFUEAYSUBZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Introduction of Cyclohexylacetamido Group: The cyclohexylacetamido group can be introduced by reacting the benzofuran derivative with cyclohexylamine and acetic anhydride.

Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using 3-methoxyphenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the benzofuran core or the attached functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(2,2-Diphenylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

- Structural Differences : Replaces the cyclohexyl group with a diphenylacetamido moiety.

- However, this may reduce solubility .

3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide (CAS 887882-13-5)

- Structural Differences : Features a biphenylacetamido group and a 3-fluorophenyl carboxamide substituent.

- Functional Implications: The biphenyl group may enhance binding to allosteric sites via extended π-π interactions.

Molecular Data :

Property Value Molecular Formula C29H21FN2O3 Molecular Weight 464.5 g/mol

3-(2-Naphthamido)-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide (CAS 888459-57-2)

- Structural Differences : Substitutes cyclohexylacetamido with naphthamido and replaces 3-methoxyphenyl with 3,4-dimethylphenyl.

- Functional Implications: The naphthyl group provides a larger aromatic surface, favoring interactions with hydrophobic protein domains.

Molecular Data :

Property Value Molecular Formula C28H22N2O3 Molecular Weight 434.5 g/mol

Role of the 3-Methoxyphenyl Group

- highlights N-(3-methoxyphenyl)-4-chlorocinnamide as a TRPV1 antagonist (Ki = 18 nM). The methoxy group likely contributes to hydrogen bonding with receptor residues, suggesting that the methoxyphenyl moiety in the target compound may similarly enhance affinity for ion channels or GPCRs .

Cyclohexyl vs. Cyclic Hydrophobic Groups

- Cyclohexyl-containing analogs (e.g., compound 47 in ) demonstrate improved metabolic stability due to reduced oxidative metabolism compared to aromatic substituents. This property could position the target compound as a candidate for CNS-targeting drugs requiring prolonged half-lives .

Biological Activity

The compound 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 436.5002 g/mol. Its structure features a benzofuran moiety, which is known for various biological activities, and an acetamido group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O5 |

| Molecular Weight | 436.5002 g/mol |

| CAS Number | 888458-09-1 |

| Solubility | Soluble in DMSO |

The biological activity of 3-(2-cyclohexylacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is primarily attributed to its interaction with various biological targets. The compound has been studied for its potential as an inhibitor of the Equilibrative Nucleoside Transporter (ENT) , which plays a crucial role in nucleoside transport in cells. Inhibition of ENT can affect cellular metabolism and proliferation, making it a target for therapeutic interventions in diseases such as cancer and parasitic infections .

Pharmacological Effects

Preliminary studies suggest that this compound exhibits several pharmacological effects:

- Anticancer Activity : Similar benzofuran derivatives have shown promise in inhibiting cancer cell proliferation and migration. For instance, related compounds have been reported to suppress the growth of hepatocellular carcinoma cells by modulating epithelial-mesenchymal transition (EMT) markers .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.

Case Studies

- Study on Hepatocellular Carcinoma : A study investigated the effects of benzofuran derivatives on Huh7 cells (hepatocellular carcinoma cell line). The findings indicated that these compounds significantly inhibited cell motility and induced changes in cell morphology, suggesting their potential use in cancer therapy .

- Inhibition of Plasmodium falciparum : Research into compounds targeting ENT has shown potential for treating malaria by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. This highlights the importance of benzofuran derivatives in infectious disease management .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibits proliferation in Huh7 cells |

| Anti-inflammatory | Modulates cytokine production |

| Antimicrobial | Potential inhibition of Plasmodium falciparum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.